molecular formula C16H22O5 B12291022 (3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole

(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole

Cat. No.: B12291022
M. Wt: 294.34 g/mol
InChI Key: MWGDFZJIIGYPKY-UHFFFAOYSA-N
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Description

The compound “(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole” is a stereochemically complex heterocyclic molecule featuring a fused tetrahydrofuro[3,4-d][1,3]dioxole core. Key structural attributes include:

  • Benzyloxymethyl group at position 4, which acts as a protecting group for hydroxyl functionalities in synthetic intermediates .
  • Methoxy group at position 6, contributing to steric and electronic modulation of the molecule.
  • Dimethyl groups at positions 2 and 2, enhancing conformational rigidity and stability .

This compound is primarily utilized in organic synthesis, particularly in nucleoside and carbohydrate chemistry, where its rigid bicyclic framework and protective groups enable selective functionalization .

Properties

IUPAC Name

4-methoxy-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-16(2)20-13-12(19-15(17-3)14(13)21-16)10-18-9-11-7-5-4-6-8-11/h4-8,12-15H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGDFZJIIGYPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)COCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit or modify the activity of these enzymes, thereby affecting various biochemical pathways . The isopropylidene and benzyl groups play crucial roles in enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, highlighting key differences in substituents, stereochemistry, and applications:

Compound Name (CAS No.) Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
Target compound (Not specified) 4-(benzyloxymethyl), 6-methoxy, 2,2-dimethyl C₁₈H₂₄O₆ 336.38 Intermediate in nucleoside synthesis; benzyloxymethyl acts as a protective group.
(3aR,6R,6aR)-6-(Benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one (85846-80-6) 6-(benzyloxymethyl), 4-keto group C₁₅H₁₈O₅ 278.30 Ketone functionality enables nucleophilic additions; used in carbohydrate derivatization.
((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate (4137-56-8) 4-tosylate, 6-methoxy C₁₆H₂₂O₇S 358.41 Tosyl group serves as a leaving group; critical in SN2 reactions for chain elongation.
Methyl (3aR,4S,6S,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate 4-carboxylate ester, 6-methoxy C₁₂H₁₈O₇ 274.27 Ester group facilitates hydrolysis or reduction; used in chiral building blocks.
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol (4099-88-1) 6-hydroxymethyl, 4-hydroxyl C₈H₁₄O₅ 190.19 Polar substituents enhance solubility; intermediate in glycosylation reactions.

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity :

  • The benzyloxymethyl group in the target compound and its analog (CAS 85846-80-6) provides steric protection, whereas the tosylate in CAS 4137-56-8 acts as a leaving group, enabling nucleophilic substitutions .
  • The methoxy group in the target compound and CAS 4137-56-8 enhances electron density at the fused ring system, influencing regioselectivity in subsequent reactions .

Stereochemical Considerations :

  • The (3aR,4R,6R,6aR) configuration in the target compound contrasts with the (3aR,4S,6S,6aS) stereochemistry in the carboxylate derivative (), leading to divergent hydrogen-bonding patterns and crystallization behaviors .

Functional Group Applications :

  • Carboxylate esters () are pivotal in prodrug design, while hydroxymethyl/hydroxyl groups (CAS 4099-88-1) are utilized in hydrophilic drug conjugates .
  • Ketone-containing analogs (CAS 85846-80-6) are intermediates in reductive amination or Grignard reactions .

Biological Activity

The compound (3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole is a member of the 1,3-dioxole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological activities, and potential therapeutic applications of this compound based on available research findings.

Synthesis

The synthesis of 1,3-dioxole derivatives typically involves the reaction of aldehydes with diols under acidic or basic conditions. In the case of the target compound, specific methods may include protecting group strategies to ensure selective reactions at desired positions. The compound can be synthesized through a multi-step process that includes:

  • Formation of the dioxole ring : This is achieved by cyclization reactions involving appropriate precursors.
  • Introduction of substituents : The benzyloxymethyl and methoxy groups are introduced during the final stages of synthesis.

Antibacterial and Antifungal Properties

Research indicates that compounds containing 1,3-dioxole structures exhibit significant antibacterial and antifungal activities. The biological activity of (3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole has been evaluated against various bacterial strains and fungi.

Table 1: Biological Activity Summary

Microorganism Activity Observed Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive625–1250 µg/mL
Staphylococcus epidermidisActive625 µg/mL
Enterococcus faecalisActive625 µg/mL
Pseudomonas aeruginosaActive625 µg/mL
Candida albicansActiveNot specified

Studies have shown that the compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating effective inhibition at relatively low concentrations . Furthermore, antifungal activity against Candida albicans was also reported.

The exact mechanism through which (3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the dioxole moiety may interact with bacterial cell membranes or interfere with essential metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of dioxole derivatives in treating infections caused by resistant bacterial strains. For instance:

  • A study published in Pharmaceutical Research demonstrated that novel dioxolanes exhibited significant antimicrobial properties against multi-drug resistant strains of bacteria .
  • Another investigation focused on the structure-activity relationship (SAR) of various dioxole compounds revealed that specific substitutions greatly enhance antibacterial potency .

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